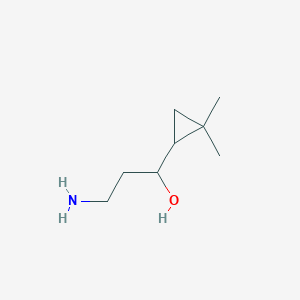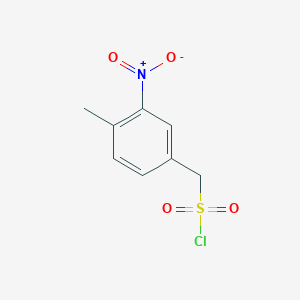
(4-Methyl-3-nitrophenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-nitrophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with a methyl group at the 4-position and a nitro group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (4-Methyl-3-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or distillation.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine or triethylamine as a base, solvents like dichloromethane or tetrahydrofuran.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Substitution: Various sulfonamide, sulfonate, or sulfone derivatives.
Reduction: (4-Methyl-3-aminophenyl)methanesulfonyl chloride.
Oxidation: (4-Carboxy-3-nitrophenyl)methanesulfonyl chloride.
Applications De Recherche Scientifique
(4-Methyl-3-nitrophenyl)methanesulfonyl chloride is used in a variety of scientific research applications:
Biology: It can be used to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of molecules, where the sulfonyl group can act as a protecting group or a functional handle for further chemical transformations.
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride: A simpler analog without the phenyl ring substitution.
(4-Nitrophenyl)methanesulfonyl chloride: Similar structure but without the methyl group at the 4-position.
(3-Nitrophenyl)methanesulfonyl chloride: Similar structure but with the nitro group at the 3-position.
Uniqueness: (4-Methyl-3-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both the methyl and nitro groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H8ClNO4S |
|---|---|
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
(4-methyl-3-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-2-3-7(5-15(9,13)14)4-8(6)10(11)12/h2-4H,5H2,1H3 |
Clé InChI |
RBBYAZDDVVVBKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CS(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


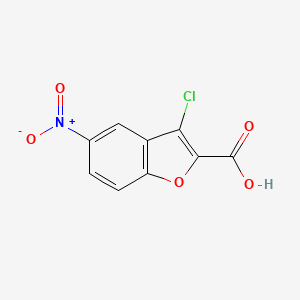

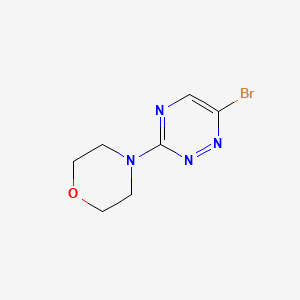
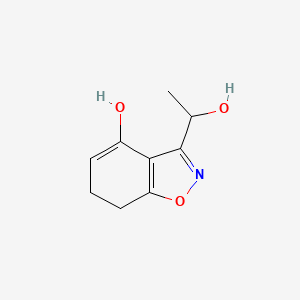
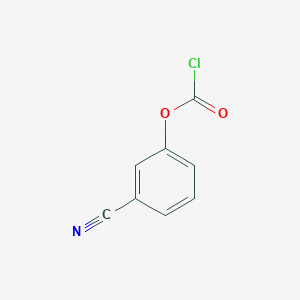

![tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13234974.png)
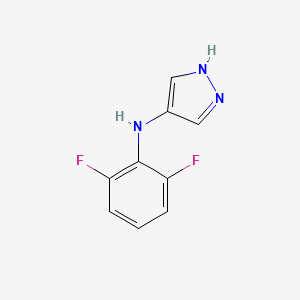
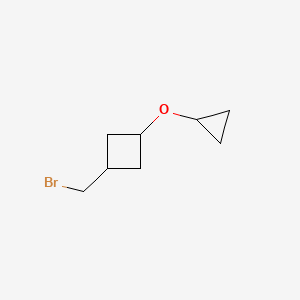
![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)
![N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13235005.png)
